molecular formula C13H7ClO3S B3050981 7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one CAS No. 301681-73-2

7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one

Cat. No. B3050981
CAS RN: 301681-73-2
M. Wt: 278.71 g/mol
InChI Key: IKQKTNUVTJUWGY-UHFFFAOYSA-N
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Description

The compound “7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It is a derivative of the benzodiazepine class of compounds . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions .


Synthesis Analysis

The synthesis of similar compounds, such as 1,4-benzodiazepine-2-ones, involves the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with α,β-unsaturated esters . This reaction is one of the most useful methods for forming carbon-carbon bonds and has wide synthetic applications .

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound is used in the synthesis of various derivatives, including 5H-benzo[a]phenothiazin-5-ones, which are achieved through reactions with specific diimines or nitrosobenzenes. These derivatives have potential applications in dye formation and medicinal chemistry (Mann et al., 1981).

Potential Anticancer Applications

  • Novel Schiff bases derived from 6-hydroxy-benzo[d][1,3]oxathiol-2-one have been synthesized and evaluated for their potential as anticancer agents. Some of these Schiff bases have shown promising cytotoxicity against certain cancer cell lines, suggesting their potential in cancer treatment (Chazin et al., 2015).

Chemical Reactivity and Properties

  • Research has explored the chemical reactivity and properties of related 1,3-oxathioles, including their oxidation potentials and thermolysis behaviors. This information is crucial for understanding the compound's behavior in various chemical reactions and potential applications in synthetic chemistry (Ono et al., 2003).

Biological Properties

  • Hindered phenolic 1,3-benzoxathioles, a category that includes similar compounds, have been investigated for their biological properties, including potential applications in asthma treatment due to their inhibiting activities in specific biochemical pathways (Aizawa et al., 1990).

Application in Drug Synthesis

  • The compound is involved in the synthesis of various drugs and bioactive molecules. For example, its reaction with N-nucleophiles can lead to the formation of different classes of compounds, such as aminomercaptoethenes or thiocarbamates, which have diverse applications in medicinal chemistry (He-Xi & Kollenz, 1993).

properties

IUPAC Name

7-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClO3S/c14-10-4-2-1-3-8(10)9-5-7(15)6-11-12(9)17-13(16)18-11/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQKTNUVTJUWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C(=CC(=C2)O)SC(=O)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393030
Record name 7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one

CAS RN

301681-73-2
Record name 7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one
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7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one
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7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one
Reactant of Route 6
7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one

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